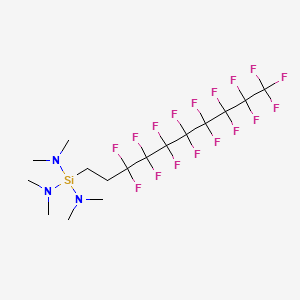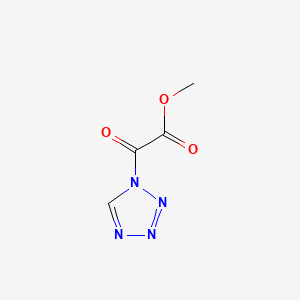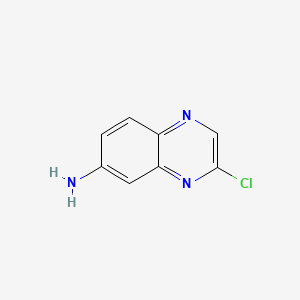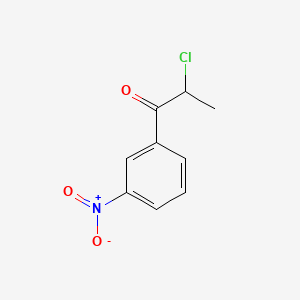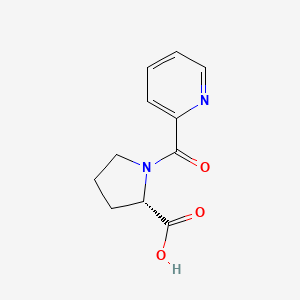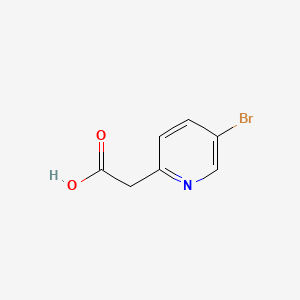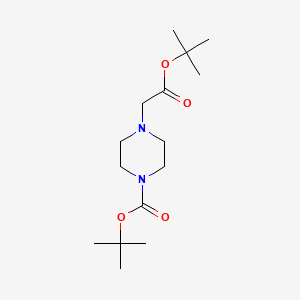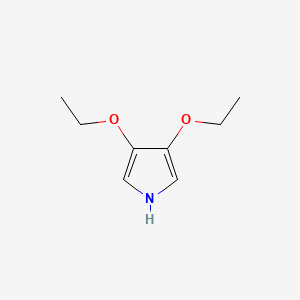
3,4-diethoxy-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-1H-pyrrole is a heterocyclic compound with a pyrrole ring and two ethoxy groups attached to the ring. This compound has gained attention in scientific research due to its potential applications in various fields, including medicine, materials science, and organic synthesis.
科学的研究の応用
Unsymmetrically Disubstituted Pyrroles Synthesis :
- Chan et al. (1997) discussed the use of 3,4-Bis(trimethylsilyl)-1H-pyrrole as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles, highlighting its stepwise manner and diverse substitution patterns potential (Chan et al., 1997).
Electrochemical Properties and Applications :
- Mert et al. (2013) synthesized an etheric member of N-linked polybispyrroles based on a pyrrole derivative, demonstrating its strong stability, reversible redox process, and good electrochromic material properties (Mert et al., 2013).
Biosensor Applications :
- Kros et al. (2005) investigated the stability of poly(3,4-ethylenedioxythiophene) and poly(pyrrole) as the electroactive component in amperometric biosensors. Poly(3,4-ethylenedioxythiophene) was found to have superior electrochemical stability compared to poly(pyrrole), making it a good candidate for continuous sensor applications (Kros et al., 2005).
Conducting Polymers :
- Sotzing et al. (1996) presented a study on the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, highlighting their stability in the electrically conducting form (Sotzing et al., 1996).
特性
IUPAC Name |
3,4-diethoxy-1H-pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUFWBBAQORWGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNC=C1OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



